ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14768244
InChI: InChI=1S/C17H16N4O4S2/c1-3-25-16(24)15-10(2)18-17(27-15)19-13(22)9-21-14(23)7-6-11(20-21)12-5-4-8-26-12/h4-8H,3,9H2,1-2H3,(H,18,19,22)
SMILES:
Molecular Formula: C17H16N4O4S2
Molecular Weight: 404.5 g/mol

ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC14768244

Molecular Formula: C17H16N4O4S2

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C17H16N4O4S2
Molecular Weight 404.5 g/mol
IUPAC Name ethyl 4-methyl-2-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C17H16N4O4S2/c1-3-25-16(24)15-10(2)18-17(27-15)19-13(22)9-21-14(23)7-6-11(20-21)12-5-4-8-26-12/h4-8H,3,9H2,1-2H3,(H,18,19,22)
Standard InChI Key MSTKKMZFAHSUQH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C

Introduction

Structural Characteristics and Molecular Design

The compound features a thiazole core substituted at positions 2, 4, and 5. The 4-methyl group and 5-carboxylate ester enhance solubility and metabolic stability, while the 2-position harbors an acetamido linker connecting to a 6-oxo-3-(thiophen-2-yl)pyridazine moiety. This hybrid architecture merges electron-rich heterocycles (thiophene) with hydrogen-bonding motifs (pyridazinone), enabling interactions with biological targets such as enzymes or nucleic acids .

Key Structural Attributes:

  • Thiazole Ring: Contributes to planar geometry and π-π stacking interactions.

  • Pyridazinone Unit: The 6-oxo group facilitates hydrogen bonding, critical for target binding .

  • Thiophene Substituent: Enhances lipophilicity and modulates electronic properties via sulfur’s lone pairs .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis involves sequential functionalization of the thiazole core. A representative route includes:

  • Thiazole Formation: Cyclocondensation of thiourea derivatives with α-halo ketones yields 4-methylthiazole-5-carboxylate intermediates .

  • Amination at C2: Nucleophilic substitution introduces the amino group, followed by acetylation with [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl chloride .

Reaction Conditions:

  • Catalyst: Ceric ammonium nitrate (CAN) enhances reaction efficiency in polar aprotic solvents .

  • Temperature: Reflux in tetrahydrofuran (THF) at 65°C for 12 hours achieves >85% yield .

Green Chemistry Approaches

Recent protocols emphasize solvent-free mechanochemical synthesis or microwave-assisted reactions to reduce waste and energy consumption . For instance, ball-milling thiazole precursors with acetylated pyridazinone derivatives under inert atmosphere yields the target compound in 78% yield within 2 hours.

Physicochemical Properties

Experimental data for the compound remain limited, but analogous structures provide insights:

PropertyValue (Analogous Compounds)Source
Melting Point128–132°C
LogP (Partition Coefficient)2.4 ± 0.3
Solubility in DMSO>10 mM

The ethyl ester at C5 improves membrane permeability, while the thiophene moiety elevates logP, favoring blood-brain barrier penetration .

Biological Activities and Mechanisms

Anticancer Activity

Thiazole derivatives demonstrate selectivity toward cancer cells. Compound 3 (a pyridine-thiazole hybrid) exhibited IC50 = 0.57 μM in HL-60 leukemia cells, with minimal toxicity to normal keratinocytes (IC50 >50 μM) . Mechanistic studies suggest PARP1 inhibition and DNA damage induction, paralleling olaparib’s action .

Proposed Mechanism:

  • DNA Intercalation: Planar thiazole-pyridazine system inserts into DNA base pairs.

  • Enzyme Inhibition: Acetamido linker binds catalytic sites of topoisomerases or kinases .

Computational and ADMET Profiling

Molecular Docking Insights

Docking simulations into LasR (a quorum-sensing regulator) revealed binding affinities (ΔG = −9.2 kcal/mol) comparable to native ligands . Key interactions include:

  • Hydrogen bonds between pyridazinone’s carbonyl and Arg61.

  • π-Stacking of thiophene with Tyr47 .

ADMET Predictions

  • Absorption: High gastrointestinal permeability (Peff >1.5 × 10⁻⁴ cm/s).

  • Toxicity: Low hepatotoxicity risk (AMES test negative) .

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